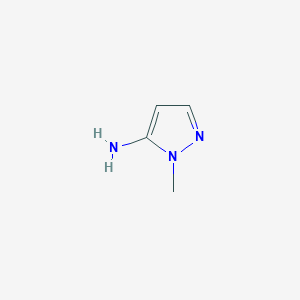

1-methyl-1H-pyrazol-5-amine

Overview

Description

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-pyrazol-5-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It is known that the compound’s amine group can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions or addition reactions with carbonyl compounds .

Biochemical Pathways

The compound’s interaction with NAMPT affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival .

Pharmacokinetics

The compound is known to be slightly soluble in chloroform and dichloromethane, and it has some solubility in alcohol solvents and dimethyl sulfoxide . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NAMPT and the subsequent impact on the NAD+ salvage pathway . By influencing this pathway, the compound could potentially affect a wide range of cellular processes.

Biochemical Analysis

Biochemical Properties

In organic synthesis transformations, the amino group in 1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity. It can undergo a series of nucleophilic substitution reactions to yield derived pyrazole compounds

Molecular Mechanism

It is known that the amino group in the compound can participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds

Preparation Methods

Synthetic Routes: The synthetic routes for CMPD1 are not widely documented. it is typically synthesized through chemical reactions involving specific precursors.

Reaction Conditions: Detailed reaction conditions are proprietary, but they likely involve coupling reactions or modifications of existing compounds.

Industrial Production: Information on large-scale industrial production methods is limited, as CMPD1 is primarily used for research purposes.

Chemical Reactions Analysis

Reactivity: CMPD1 does not inhibit p38 MAPK-mediated phosphorylation of other substrates like MBP and ATF2.

Major Products: The primary product of CMPD1’s action is the inhibition of MK2 phosphorylation, which plays a crucial role in cellular signaling pathways.

Scientific Research Applications

Chemistry: Researchers use CMPD1 to study p38 MAPK signaling pathways and their impact on cellular processes.

Biology: It aids investigations into cellular stress responses, inflammation, and cell cycle regulation.

Medicine: CMPD1’s potential therapeutic applications include treating inflammatory diseases and cancer.

Industry: While not directly used in industry, its insights contribute to drug development and understanding cellular mechanisms.

Comparison with Similar Compounds

Uniqueness: CMPD1’s selectivity for MK2 phosphorylation sets it apart from other p38 MAPK inhibitors.

Similar Compounds: While CMPD1 stands out, related compounds include other p38 MAPK inhibitors like SB203580 and BIRB 796.

Biological Activity

1-Methyl-1H-pyrazol-5-amine (CAS No. 1192-21-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 97.12 g/mol. Its structure features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Solubility | Very soluble (42.6 mg/ml) |

| Log P (octanol-water) | 0.04 |

Synthesis

The synthesis of this compound typically involves straightforward methods such as condensation reactions. For instance, it can be synthesized through the reaction of hydrazine derivatives with suitable aldehydes or ketones under acidic conditions, yielding the desired pyrazole structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives:

- Antifungal Activity : A derivative of this compound exhibited potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming allicin (EC50 = 26.0 mg/L) but less effective than tebuconazole (EC50 = 0.33 mg/L) . In vivo tests confirmed its efficacy in inhibiting V. mali infection on apples at concentrations similar to tebuconazole.

Mechanistic Insights

The antifungal mechanism involves inducing hyphal shrinkage and disrupting fungal cell integrity, suggesting that the compound may target specific cellular processes in fungi.

Other Biological Activities

Beyond antifungal properties, derivatives of this compound have shown promise in various biological assays:

- Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to applications in drug discovery for diseases like tuberculosis .

Case Studies

Several research articles have documented the biological activities of this compound derivatives:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and evaluated for their antimicrobial properties, revealing several compounds with significant activity against various pathogens .

- Enzyme Inhibition Study : Research indicated that certain derivatives could inhibit enzymes essential for bacterial survival, suggesting their potential as antibacterial agents .

- Photocatalytic Applications : The compound has also been studied for its photocatalytic properties in organic synthesis, showcasing versatility beyond traditional medicinal chemistry applications .

Properties

IUPAC Name |

2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESRNIJXVIFVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152334 | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-21-8 | |

| Record name | 1-Methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for creating 1-methyl-1H-pyrazol-5-amine derivatives?

A1: The research presents an efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method utilizes a solvent-free condensation/reduction reaction sequence. Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate []. This approach stands out due to its simplicity, rapid reaction time, and elimination of the need to isolate the aldimine intermediate [].

Q2: How was the synthesized 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine characterized?

A2: A combination of techniques was employed to fully characterize the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These included FTIR-ATR, 1D and 2D NMR experiments, EIMS (Electron Ionization Mass Spectrometry), and elemental analysis []. This comprehensive characterization provides valuable insights into the compound's structure and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.